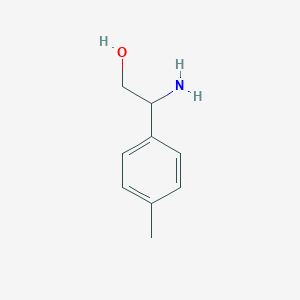

2-Amino-2-(4-methylphenyl)ethanol

Descripción general

Descripción

2-Amino-2-(4-methylphenyl)ethanol is an organic compound with the chemical formula C9H13NO. It is a chiral compound, meaning it has a specific optical rotation. This compound is often used as an intermediate in organic synthesis and drug development due to its unique structure and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common synthetic route for 2-Amino-2-(4-methylphenyl)ethanol involves the following steps :

Aromatic Substitution Reaction: 4-methyl phenol is used as a raw material to obtain 4-methyl anisole.

Acyl Chloride Formation: 4-methyl anisole reacts with chloroethane to generate the corresponding acyl chloride compound.

Reduction Reaction: The acyl chloride compound is reduced using hydrogen and iron powder as reducing agents to produce this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure safety and efficiency.

Análisis De Reacciones Químicas

2-Amino-2-(4-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: It can be reduced further to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, iron powder.

Substitution Reagents: Halogenated compounds, acids, and bases.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Chiral Ligands and Catalysis

One of the primary applications of 2-amino-2-(4-methylphenyl)ethanol is in the synthesis of chiral ligands used in asymmetric catalysis. These ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a precursor for various chiral compounds, facilitating the development of new synthetic methodologies .

Building Blocks for Complex Molecules

This compound serves as a building block in organic synthesis, allowing chemists to construct more complex organic molecules. Its unique structure, featuring both amino and hydroxyl functional groups, enables diverse chemical transformations such as nucleophilic substitutions and reductions.

Biological Research

Pharmaceutical Development

Due to its structural similarity to neurotransmitters, this compound is being investigated for potential therapeutic applications in treating neurological disorders. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme-substrate interactions and protein modifications. It helps in understanding the behavior of amino alcohols in biological systems and their effects on enzyme activity .

Industrial Applications

Polymer Production

In the industrial sector, this compound is employed in the production of polymers and resins. The functional groups present in this compound contribute to polymerization processes, enhancing the properties of the resulting materials .

Catalytic Processes

This compound is also used as a catalyst or catalyst precursor in various industrial chemical reactions. Its ability to facilitate reactions efficiently makes it a valuable asset in chemical manufacturing processes .

Case Study 1: Asymmetric Catalysis

A recent study demonstrated the effectiveness of this compound as a chiral ligand in asymmetric catalysis. The use of this compound led to high enantiomeric excess in the synthesis of various amino alcohol derivatives, showcasing its potential in producing enantiomerically enriched compounds efficiently .

Case Study 2: Neuropharmacology

Research has indicated that derivatives of this compound exhibit significant activity on neurotransmitter receptors. These findings suggest that this compound could be developed into novel treatments for conditions such as depression and anxiety disorders due to its ability to modulate receptor activity .

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(4-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparación Con Compuestos Similares

2-Amino-2-(4-methylphenyl)ethanol can be compared with similar compounds such as:

2-Aminoethanol (Ethanolamine): Both compounds contain amino and hydroxyl groups, but this compound has a more complex aromatic structure, leading to different reactivity and applications.

2-Amino-4-methylphenol: This compound has a similar aromatic structure but differs in the position of the amino and hydroxyl groups, resulting in distinct chemical properties and uses.

Uniqueness: The unique combination of an amino group and a hydroxyl group attached to an aromatic ring in this compound provides it with specific reactivity and makes it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

2-Amino-2-(4-methylphenyl)ethanol, also known as 4-methylphenylglycine or 2-Amino-2-(p-tolyl)acetic acid, is an amino alcohol with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- Melting Point : 256-257 °C

- Boiling Point : 271 °C at 760 mmHg

- Density : 1.1 g/cm³

- LogP : 1.27

These properties suggest that the compound is relatively stable and may exhibit moderate lipophilicity, which can influence its biological interactions.

Anticancer Potential

Research indicates that derivatives of this compound are precursors in the synthesis of 1,3,4-thiadiazole compounds, which have shown potential anticancer activity. These compounds inhibit glutaminase (GLS), an enzyme implicated in cancer metabolism. For instance, studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for drug development based on this amino alcohol's structural modifications .

Neuroprotective Effects

The compound's structure allows it to interact with neurotransmitter systems. Preliminary studies suggest that derivatives could have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. The presence of the aromatic ring in its structure may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of related compounds derived from this compound. For example, studies on oxadiazole derivatives have shown significant activity against Leishmania infantum, suggesting that modifications of the parent compound could yield new antimicrobial agents . The mechanism of action may involve disruption of cellular processes in pathogens, although further research is needed to elucidate these pathways.

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-amino-2-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEURNIHEPFUIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.